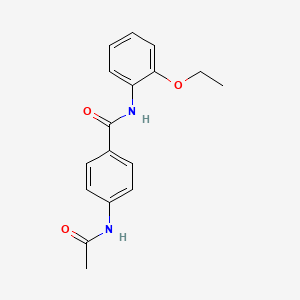

4-acetamido-N-(2-ethoxyphenyl)benzamide

Description

Historical Context and Evolution of Benzamide (B126) Chemistry

Benzamide, the simplest amide derivative of benzoic acid, is an organic compound with the chemical formula C₇H₇NO. wikipedia.org It exists as a white solid and is slightly soluble in water but soluble in many organic solvents. wikipedia.org Historically, the chemistry of benzamides has been integral to the development of organic synthesis. Benzamide itself can be prepared through various classical methods, including the hydrolysis of benzonitrile (B105546) or the reaction of benzoyl chloride with ammonia (B1221849). Its chemical properties, such as its ability to undergo hydrolysis to form benzoic acid and ammonia under acidic conditions, or reduction to form benzylamine, have made it a staple in the study of organic reactions. guidechem.com

The evolution of benzamide chemistry has been driven by its utility as a building block in the synthesis of more complex molecules. researchgate.net The benzamide functional group is a key structural component in numerous pharmaceuticals, dyes, and polymers. guidechem.com Over the years, research has expanded from the parent molecule to a vast library of substituted benzamides, where modifications to the benzene (B151609) ring or the amide nitrogen lead to a wide spectrum of chemical properties and biological activities. researchgate.net This has established the benzamide scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is recurrently found in active pharmaceutical ingredients. researchgate.netnih.gov

Significance of Amide Bonds in Complex Organic Molecules

The amide bond is one of the most fundamental and ubiquitous linkages in both biochemistry and synthetic chemistry. nih.govamrita.edu It is the defining feature of peptides and proteins, where it forms the backbone of these essential macromolecules. amrita.edu The significance of the amide bond stems from a unique combination of properties.

Chemically, the amide bond is highly stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This gives the C-N bond a partial double bond character, resulting in a planar and rigid geometry. This structural rigidity is crucial for organizing the three-dimensional structure of proteins and other complex molecules. amrita.edu

Furthermore, the amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O). nih.gov This capacity for hydrogen bonding is critical for molecular recognition and binding to biological targets such as enzymes and receptors. In medicinal chemistry, the stability and hydrogen bonding capability of the amide bond make it an ideal linker for connecting different pharmacophoric elements within a drug molecule, contributing to approximately 25% of top-selling pharmaceutical products containing at least one amide group. amrita.edu Its versatility and reliability have made amide bond formation one of the most common and important reactions in the pharmaceutical industry. researchgate.net

Structural Attributes of the 4-Acetamido-N-(2-ethoxyphenyl)benzamide Core

The compound this compound (PubChem CID: 669466) is a multi-functional molecule that incorporates several key chemical features within its core structure. nih.gov A systematic analysis of its structure reveals three primary components:

A Central Benzamide Core: The molecule is built upon a central benzamide unit. This consists of a benzene ring attached to an amide functional group. This core provides a rigid platform and participates in intermolecular interactions.

A 4-Acetamido Substituent: At the para-position (position 4) of the central benzene ring, there is an acetamido group (-NHC(O)CH₃). This group itself contains an amide bond and adds another site for hydrogen bonding.

An N-(2-ethoxyphenyl) Substituent: The nitrogen atom of the central benzamide is substituted with a 2-ethoxyphenyl group. This group consists of a benzene ring with an ethoxy group (-OCH₂CH₃) at position 2. This part of the molecule introduces steric bulk and lipophilicity, which can influence the molecule's solubility and how it fits into a biological target.

The molecule possesses two distinct amide linkages, offering multiple points for hydrogen bonding interactions. The combination of aromatic rings and flexible ether and acetyl groups provides a balance of rigidity and conformational flexibility.

Physicochemical Properties of this compound

The following data is computationally generated. nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₃ |

| Molecular Weight | 298.34 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 78.4 Ų |

| Heavy Atom Count | 22 |

| Complexity | 425 |

Rationale for Investigating the this compound Scaffold

The benzamide scaffold is a well-established starting point for the discovery of new therapeutic agents. researchgate.net Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai For instance, substituted benzamides have been successfully developed as inhibitors of crucial enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and is a target in cancer therapy. nih.gov Other benzamide derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an important target for antimicrobial drugs. nih.gov

The structure of this compound contains multiple functional groups that can be readily modified, making it an attractive scaffold for creating a library of analogues for screening. The acetamido group, ethoxy group, and the aromatic rings can all be altered to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. Therefore, this scaffold serves as a rational foundation for projects aimed at discovering novel chemical entities for various therapeutic targets.

Molecular probes are essential tools in chemical biology for the study and manipulation of biological systems. The this compound scaffold possesses features that make it a candidate for development into such a probe. Its defined structure and multiple hydrogen bonding sites suggest it could be designed to bind with high specificity to a particular protein target.

By incorporating reporter tags (e.g., fluorescent dyes or biotin) onto the scaffold, researchers could potentially create probes to visualize the localization of a target protein within cells or to isolate the protein from complex biological mixtures for further study. The benzamide framework is synthetically tractable, allowing for the strategic placement of such tags or reactive groups for covalent labeling of a target. The investigation of this scaffold could lead to the development of new tools to interrogate biological pathways and mechanisms.

The synthesis and study of molecules like this compound contribute to the advancement of fundamental organic chemistry. The construction of this molecule involves key reactions, primarily amide bond formation. Research into the synthesis of this and related compounds can drive the development of more efficient, sustainable, and selective methods for creating amide bonds, a long-standing goal in synthetic chemistry. researchgate.net

Furthermore, studying the conformational preferences, intermolecular interactions (such as hydrogen bonding and π-π stacking), and reactivity of this specific arrangement of functional groups can provide deeper insights into non-covalent interactions and reaction mechanisms. The presence of multiple rotatable bonds and hydrogen bonding sites makes it an interesting subject for computational and spectroscopic studies to understand its three-dimensional structure and dynamic behavior, thereby contributing to the broader principles of physical organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-15(16)19-17(21)13-8-10-14(11-9-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWKDJRJZNDYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of 4-Acetamido-N-(2-ethoxyphenyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the central carbon-nitrogen (C-N) amide bond. This disconnection is the most common and straightforward approach for amides.

This primary disconnection yields two key synthons: an acyl cation equivalent derived from the 4-acetamidobenzoic acid portion and an aniline-based nucleophile, 2-ethoxyaniline. The practical chemical equivalents for these synthons are 4-acetamidobenzoic acid itself or its more reactive derivative, 4-acetamidobenzoyl chloride, and the stable amine, 2-ethoxyaniline.

Further disconnection of these precursors reveals their own synthetic origins. 4-Acetamidobenzoic acid is readily prepared via the acetylation of 4-aminobenzoic acid (PABA), a common and inexpensive starting material. wikipedia.org This acetylation serves a dual purpose: it provides the final acetamido group and protects the para-amino group from undesired side reactions during subsequent amide bond formation. chegg.com The second precursor, 2-ethoxyaniline (o-phenetidine), is a commercially available compound. stenutz.eunih.gov Its synthesis typically involves the reduction of the corresponding nitroaromatic compound, 2-ethoxynitrobenzene. innospk.com

Classical Amide Bond Formation Strategies

The formation of the amide linkage between the two key precursors can be achieved through well-established, high-yielding classical methods. These generally involve either the direct coupling of the carboxylic acid and amine using a coupling agent or a two-step approach via an acyl chloride intermediate.

Direct amidation involves the reaction of 4-acetamidobenzoic acid with 2-ethoxyaniline in the presence of a coupling agent that activates the carboxylic acid. This method avoids the need to isolate a reactive acyl chloride. Electron-deficient anilines can be sluggish in coupling reactions, but various reagents have been developed to facilitate this transformation. nih.govresearchgate.net

A common and effective protocol utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). HOBt reacts with the activated acid to form a reactive HOBt ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov A base, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP), is also included to neutralize the acid formed and facilitate the reaction. nih.gov

A highly reliable, two-step alternative to direct coupling is the Schotten-Baumann reaction, which proceeds through an acyl chloride intermediate.

Step 1: Synthesis of 4-Acetamidobenzoyl Chloride The first step involves the conversion of 4-acetamidobenzoic acid to the more electrophilic 4-acetamidobenzoyl chloride. guidechem.com This is typically achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed neat or in an inert solvent, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. Using 4-acetamidobenzoic acid directly is advantageous as the acetamido group protects the amine from reacting with the chlorinating agent or the newly formed acyl chloride, a problem that would occur if starting with 4-aminobenzoic acid. researchgate.net

Step 2: Coupling of 4-Acetamidobenzoyl Chloride and 2-Ethoxyaniline The crude or purified 4-acetamidobenzoyl chloride is then reacted with 2-ethoxyaniline to form the target amide. This reaction is typically performed in an aprotic solvent in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving it to completion. sapub.org This method is often high-yielding and works well for less reactive anilines. nih.gov

Advanced Synthetic Protocols

While classical methods are robust, modern synthetic chemistry seeks more atom-economical and step-efficient strategies. Metal-catalyzed reactions, particularly those involving C-H functionalization, represent the frontier of amide bond synthesis.

Transition-metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Strategies based on the direct functionalization of C-H bonds are particularly attractive as they avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extended to the synthesis of N-aryl amides. researchgate.net A hypothetical advanced synthesis of this compound could involve a palladium-catalyzed C-N bond formation.

One such approach is the coupling of a primary amide with an aryl halide. In this scenario, 4-acetamidobenzamide (B3061160) would be coupled with 2-ethoxyiodobenzene or 2-ethoxybromobenzene. The catalytic cycle typically involves a Pd(0)/Pd(II) mechanism, requiring a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BrettPhos) to stabilize the palladium center and facilitate the reaction, and a base (e.g., Cs₂CO₃ or K₃PO₄).

A more advanced, though challenging, strategy would be the direct oxidative C-H amidation of 2-ethoxybenzene with 4-acetamidobenzamide. This would involve a palladium catalyst capable of activating the C-H bond of 2-ethoxybenzene, followed by coupling with the amide. These reactions often require a directing group on the C-H activation partner and a stoichiometric oxidant to regenerate the active catalyst. While specific examples for this exact transformation are not prevalent, the general methodology represents an active area of research for benzamide (B126) synthesis. arkat-usa.org

Metal-Catalyzed C-H Functionalization for Benzamide Synthesis

Cobalt-Catalyzed Strategies

While traditional amide synthesis often relies on stoichiometric coupling reagents, modern catalysis offers more efficient and sustainable alternatives. Cobalt-catalyzed reactions have emerged as a powerful tool for C-H bond amidation and hydroaminocarbonylation, presenting potential, albeit underexplored, avenues for the synthesis of this compound.

Recent research has demonstrated the efficacy of [Cp*CoIII] complexes in catalyzing the direct C-H amidation of arenes with dioxazolones serving as the amidating agent. ibs.re.kr This method is applicable to a wide array of substrates, including anilides, and proceeds under relatively mild conditions. ibs.re.kr For the synthesis of our target molecule, a hypothetical cobalt-catalyzed approach could involve the direct amidation of a pre-functionalized benzene (B151609) ring, although a more direct application would be in the coupling of the two key fragments.

Another innovative approach is the light-promoted hydroaminocarbonylation of alkenes and amines catalyzed by inexpensive cobalt carbonyl. researchgate.netnih.gov This method allows for the direct carbonylative coupling of alkene and amine feedstocks, which is a highly atom-economical route to amides. nih.gov While not directly applicable to the primary proposed synthesis from 4-acetamidobenzoic acid, this highlights the versatility of cobalt catalysis in forming amide bonds.

The following table illustrates representative conditions for cobalt-catalyzed amidation reactions, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Reagent | Conditions | Yield | Reference |

| [{Cp*CoCl₂}₂] | Anilides | Dioxazolone | 1 mol% catalyst, 80 °C | Good | ibs.re.kr |

| Cobalt Carbonyl | Alkenes, Amines | CO, Light | Low pressure, mild temp. | High | researchgate.netnih.gov |

| Cobalt-salen complex | Unsaturated N-acyl sulfonamides | O₂ | 5-20 mol% catalyst, Toluene, 105 °C | 40-63% | nih.gov |

This table presents data from analogous reactions and is for illustrative purposes, as specific data for the cobalt-catalyzed synthesis of this compound is not available.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be employed.

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which reduce waste and the use of hazardous substances. Amide synthesis can be achieved by heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst. researchgate.netacs.org For instance, direct thermal amide formation has been reported, though the substrate scope can be limited. acs.org Microwave-assisted synthesis under solvent-free conditions has also proven effective for preparing amides from carboxylic acids and primary amines, often leading to shorter reaction times and good yields. researchgate.net A potential solvent-free approach for synthesizing this compound would involve the direct heating of 4-acetamidobenzoic acid and 2-ethoxyaniline, possibly with a solid-supported catalyst to facilitate the reaction.

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. nih.gov Traditional amidation methods using coupling reagents like carbodiimides suffer from poor atom economy due to the generation of stoichiometric by-products. researchgate.netrsc.org

Catalytic direct amide formation from carboxylic acids and amines is a more atom-economical approach as the only by-product is water. rsc.org Boric acid and boronic acid-based catalysts have been successfully used for this purpose. researchgate.netrsc.org Another highly atom-economic method is the iron-catalyzed amidation, which can proceed with high yields without the need for additional bases or ligands. rsc.org Applying such a catalytic system to the reaction between 4-acetamidobenzoic acid and 2-ethoxyaniline would significantly improve the atom economy and reduce waste compared to classical methods.

The table below compares the atom economy of different amidation methods.

| Amidation Method | Activating Agent/Catalyst | By-products | Atom Economy |

| Carbodiimide Coupling | e.g., DCC | Dicyclohexylurea (DCU) | Low |

| Acid Chloride Route | e.g., SOCl₂ | SO₂, HCl | Low |

| Catalytic Direct Amidation | e.g., Boric Acid, Iron catalyst | Water | High |

This table provides a conceptual comparison of atom economy for different amidation strategies.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a polysubstituted molecule like this compound requires careful consideration of selectivity.

Chemoselectivity: The starting materials, 4-acetamidobenzoic acid and 2-ethoxyaniline, both contain multiple functional groups. The desired reaction is the formation of an amide bond between the carboxylic acid of the first molecule and the primary amine of the second. The acetamido group in 4-acetamidobenzoic acid is a secondary amide and is generally less reactive towards further acylation under standard conditions. Similarly, the ether linkage in 2-ethoxyaniline is stable. Therefore, high chemoselectivity for the desired amide bond formation is expected.

Regioselectivity: In the context of the direct coupling of the two primary starting materials, regioselectivity is not a major concern as the reactive sites are clearly defined (carboxylic acid and primary amine). However, if considering a C-H activation/amidation approach on a substituted benzene ring, the directing effects of the existing substituents would be crucial. For instance, in aniline (B41778) derivatives, the amino group is a strong ortho-, para-director for electrophilic aromatic substitution. nih.gov Careful choice of catalysts and directing groups would be necessary to achieve the desired regiochemistry. researchgate.net Boron-based catalysts have shown high selectivity in the amidation of indoles, suggesting their potential for controlling regioselectivity in similar systems. rsc.org

Stereoselectivity: As there are no chiral centers in this compound, stereoselectivity is not a consideration in its synthesis.

Scale-Up Methodologies for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger scale for extensive research applications presents several challenges. For the synthesis of this compound, a robust and scalable process is essential.

A common approach for scaling up amide synthesis is to move from batch to continuous flow processing. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The direct condensation of benzoic acids and amines has been successfully performed using heterogeneous catalysts in flow reactors.

Another key aspect of scale-up is the choice of catalyst and reagents. For larger scale synthesis, the use of expensive or hazardous reagents should be minimized. Catalytic methods are generally preferred over stoichiometric ones. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is particularly advantageous for scale-up. researchgate.net For example, a protocol using ZrCl₄ immobilized on diatomite earth has been reported for the synthesis of benzamides, offering good yields and reusability of the catalyst. researchgate.net The synthesis of poly(p-benzamide) has been demonstrated on a larger scale, highlighting the industrial feasibility of benzamide production. google.com

The following table outlines key considerations for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale | Research Scale-Up |

| Process Type | Batch | Continuous Flow or Large Batch |

| Catalyst | Homogeneous or Heterogeneous | Preferably Heterogeneous (for ease of removal and reuse) |

| Reagents | Stoichiometric coupling reagents may be used | Catalytic, atom-economical reagents preferred |

| Purification | Column Chromatography | Crystallization, filtration |

| Safety | Standard lab precautions | Enhanced process safety controls |

This table highlights general considerations for scaling up amide synthesis.

Advanced Structural Analysis of this compound

Following extensive investigation of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced structural elucidation and conformational analysis of the specific chemical compound “this compound” is not publicly available.

The requested in-depth analysis, which includes:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

High-Resolution Mass Spectrometry for Mechanistic Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

X-ray Crystallography for Solid-State Structure Determination

could not be completed due to the absence of published research detailing these specific experimental results for this compound.

While general synthetic methods for related N-aryl benzamides have been described, the specific spectroscopic and crystallographic data required to fulfill the detailed outline for this compound are not present in the accessed resources. caymanchem.com Searches for the compound's molecular formula (C17H18N2O2) and various nomenclature derivatives did not yield the necessary data sets. chemspider.com

Therefore, the creation of a scientifically accurate article with the specified detailed sections and data tables is not possible at this time.

Advanced Structural Elucidation and Conformational Analysis

Conformational Analysis and Molecular Flexibility (Experimental and Computational)

Rotational Barriers and Preferred Conformations

The conformational landscape of 4-acetamido-N-(2-ethoxyphenyl)benzamide is primarily defined by the rotation around three key bonds: the amide C-N bond, the N-C(aryl) bond, and the C(aryl)-O bond of the ethoxy group.

The rotation around the amide C-N bond in benzamides is known to be significantly hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation often leads to the existence of distinct syn and anti conformers. In the case of N-substituted benzamides, these conformers are defined by the relative orientation of the carbonyl oxygen and the substituent on the nitrogen. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying the energy barriers for this rotation in related molecules. For many benzamides, these barriers are typically in the range of 15-25 kcal/mol, which is substantial enough to allow for the observation of separate conformers at or near room temperature using techniques like dynamic NMR spectroscopy. mdpi.com

The preferred conformation of the amide group is generally planar to maximize this resonance stabilization. For this compound, the trans conformation of the central amide linkage (where the carbonyl group of the benzamide (B126) and the hydrogen on the amide nitrogen are on opposite sides) is generally favored to minimize steric hindrance.

Below is a representative table of calculated rotational energy barriers for key bonds in a model benzanilide (B160483) system, derived from DFT calculations found in the literature for structurally similar compounds. These values provide an estimate of the conformational flexibility of this compound.

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) | Preferred Dihedral Angle (°) |

| C(O)-N | Amide Bond Rotation | 18 - 22 | ~180 (trans) |

| N-C(aryl) | N-Phenyl Bond Rotation | 5 - 10 | 30 - 60 |

| C(aryl)-O | Ethoxy Group Rotation | 3 - 6 | ~0 or ~180 (syn or anti-planar) |

Note: The data in this table are representative values from computational studies on analogous substituted benzamides and are intended for illustrative purposes.

Impact of Substituents on Molecular Dynamics

The specific substituents on the this compound molecule, namely the 4-acetamido group and the 2-ethoxy group, play a crucial role in defining its conformational preferences and molecular dynamics.

The 2-ethoxy group on the N-phenyl ring introduces significant steric hindrance. This ortho substituent forces the phenyl ring to rotate out of the plane of the amide group to avoid steric clashes with the carbonyl oxygen and the amide proton. This twisting is a common feature in ortho-substituted benzanilides. The flexibility of the ethyl chain in the ethoxy group itself adds another layer of conformational complexity, with rotation around the C-O and C-C bonds of this group leading to multiple possible orientations. The preferred conformation will be one that minimizes steric interactions with both the amide linkage and the adjacent aromatic protons.

In concert, these substituents create a complex potential energy surface with multiple local minima. The interplay between the steric demands of the ortho-ethoxy group and the electronic and hydrogen-bonding capabilities of the para-acetamido group will ultimately determine the molecule's predominant conformation in a given environment. Molecular dynamics simulations on similar complex organic molecules have shown that such substitutions can lead to a rich conformational behavior, which can be crucial for understanding the molecule's properties and interactions. nih.gov

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to predict molecular geometries, vibrational frequencies, and various electronic properties. DFT studies on related acetamide (B32628) and benzamide (B126) derivatives have demonstrated its utility in understanding their local molecular properties and reactivity. researchgate.net For instance, research on acetamide derivatives as potential anti-HIV drugs has used DFT to study local reactivity in terms of Fukui functions. researchgate.net

In a study on 4-ethoxy-2,3-difluoro benzamide, a structurally similar compound, DFT calculations using the B3LYP/6-31+G(d,p) basis set were performed to determine the optimized molecular structure. researchgate.net Such calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The results from these studies help in correlating structural features with the observed chemical behavior. researchgate.net

Table 1: Calculated Geometric Parameters for a Related Compound (4-ethoxy-2,3-difluoro benzamide) using DFT Note: This data is for a related compound and serves to illustrate the output of DFT calculations.

| Parameter | Bond Length (Å) - B3LYP/6-31+G(d,p) |

|---|---|

| C1–C2 | 1.392 |

| C1–C6 | 1.395 |

| C1–C7 | 1.503 |

| C2–F8 | 1.359 |

| C3–F9 | 1.352 |

| C4–O10 | 1.357 |

Source: Adapted from quantum chemical studies on 4-ethoxy-2,3-difluoro benzamide. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For example, in a study of 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)acridinedione, a molecule also containing an ethoxyphenyl group, FMO analysis was performed using DFT at the B3LYP/6-311G++(d,p) level of theory to understand its chemical reactivity. nih.gov Similarly, analysis of 2-aminobenzimidazole (B67599) shows that the HOMO to LUMO transition corresponds to an electron density transfer within the molecule. researchgate.net While specific HOMO-LUMO values for 4-acetamido-N-(2-ethoxyphenyl)benzamide are not available, the analysis of related structures provides a framework for predicting its electronic transition properties.

Table 2: Frontier Molecular Orbital Energies for a Related Compound (2-aminobenzimidazole) in Gas Phase Note: This data is for a related compound and illustrates typical FMO analysis results.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -0.87 |

| Energy Gap (ΔE) | 5.11 |

Source: Adapted from molecular structure studies of 2-aminobenzimidazole. researchgate.net

Understanding the stability of a compound and its degradation pathways is crucial. Thermochemical and kinetic studies investigate the energy changes and rates of chemical reactions, such as hydrolysis. The hydrolysis of amides can be catalyzed by acid or base. Studies on N-nitrobenzamides, for instance, have used the excess acidity method to determine hydrolysis mechanisms in aqueous sulfuric acid. rsc.org These studies show that the reaction can proceed through different pathways depending on the substituents and the acidity of the medium. rsc.org

For other benzamide derivatives, research has shown that under basic conditions, amidic hydrolysis can be a competitive reaction pathway. researchgate.net While specific kinetic and thermochemical data for the hydrolysis of this compound are not documented in the searched literature, these related studies indicate that the stability of its amide bonds would be pH-dependent, a critical factor for its handling and potential applications.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of molecular behavior, from conformational changes to interactions with other molecules.

A molecule's biological activity and physical properties are often dependent on its three-dimensional conformation. Conformational sampling is a computational technique used to explore the possible spatial arrangements of a molecule and their relative energies. This creates an energy landscape, where low-energy conformations represent the most probable shapes the molecule will adopt. In a study of a complex heterocyclic system, it was found that the central dihydropyridine (B1217469) ring adopts a flattened-boat conformation, while other rings adopt envelope conformations. nih.gov For this compound, with its multiple rotatable bonds, conformational analysis would be critical to identify the most stable conformers and understand how its shape influences its interactions.

Ligand-based molecular design is a strategy used in drug discovery when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. This approach involves building a model, or pharmacophore, based on the structural features of known active compounds.

In the context of benzamides, researchers have developed novel non-phthalimide cereblon (CRBN) binders by optimizing physicochemical properties, stability, and affinity. researchgate.net These efforts led to conformationally locked benzamide-type derivatives that exhibit enhanced chemical stability and a favorable selectivity profile. researchgate.net This approach demonstrates how the core benzamide structure can be systematically modified to improve its function as a ligand. Such principles could be applied to this compound to design new derivatives with tailored properties for specific applications.

Structure-Based Molecular Docking Studies with Representative Biomolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding the interaction between a ligand and its target protein at the atomic level. For a compound like this compound, docking studies would involve simulating its interaction with the binding sites of various biomolecules to predict its binding affinity and mode.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology has been applied to structurally related benzamide derivatives. For instance, studies on other benzamides have successfully used molecular docking to elucidate binding mechanisms with therapeutic targets. Such studies typically involve preparing the 3D structure of the ligand and the target protein, performing the docking simulation using software like AutoDock, and analyzing the resulting poses and scoring functions to identify the most likely binding conformations. The insights from these analyses help in understanding the structural basis of activity and in the rational design of more potent analogs.

Solvation Effects and Solvent Interaction Models

The physiological and chemical behavior of a compound is significantly influenced by its interactions with the surrounding solvent. Solvation models are computational methods used to describe these interactions. Understanding the solvation effects of this compound is crucial for predicting its solubility, a key pharmacokinetic property.

Computational models for solvation are generally categorized into explicit and implicit solvent models. Explicit models involve simulating individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, on the other hand, represent the solvent as a continuous medium with average properties, providing a computationally efficient way to estimate solvation energies. While specific studies on the solvation of this compound are not prominent, the principles of these models would be applied to understand how the ethoxy and acetamido groups interact with aqueous or lipid environments, thereby influencing its absorption and distribution characteristics.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics and QSAR are powerful tools in drug discovery that use computational and statistical methods to establish a correlation between the chemical structure of a compound and its biological activity.

Descriptor Calculation and Feature Selection

A critical step in developing a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be classified into several categories:

0D descriptors: Atom and molecular counts.

1D descriptors: Fragment counts and physicochemical properties like molecular weight and logP.

2D descriptors: Topological indices that describe molecular connectivity.

3D descriptors: Geometrical properties derived from the 3D structure of the molecule.

For a series of compounds related to this compound, a large number of descriptors would be calculated using software like DRAGON or PaDel-Descriptor. Subsequently, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity of interest, thereby reducing the complexity of the model and avoiding overfitting.

A study on acetamido-N-benzylacetamide derivatives, which share structural similarities, highlighted the importance of 2D and 3D descriptors in characterizing their anticonvulsant activities. The combination of these descriptors produced a QSAR model with high predictive quality.

Table 1: Examples of Molecular Descriptor Classes for QSAR Studies

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Number of Oxygen Atoms, Number of Benzene (B151609) Rings | Describes the basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular shape and branching based on the 2D graph representation. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to the 3D conformation and steric properties of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Describes the electronic properties and reactivity of the molecule. |

This table is interactive. You can sort and filter the data.

Development of Predictive Models for Molecular Interaction

Once the relevant descriptors are selected, a mathematical model is developed to predict the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods used for this purpose. The goal is to create a robust and predictive QSAR model.

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives resulted in a predictive equation for anticancer activity against a human lung cancer cell line. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds.

In a study of acetamido-N-benzylacetamide derivatives, the combination of 2D and 3D descriptors led to a model with a high correlation coefficient (Rcal = 0.888), indicating that these molecular features are key factors in their interaction with biological receptors.

Virtual Screening and Library Design

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

For a compound like this compound, its structure could serve as a template for designing a focused library of analogs. By making systematic modifications to its scaffold, a virtual library can be generated. This library can then be screened in silico against a specific biological target to prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of new lead molecules.

Table 2: Virtual Screening Approaches

| Screening Type | Basis | Typical Application |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target (e.g., an enzyme or receptor). | Docking large compound libraries into the target's binding site to find potential binders. |

| Ligand-Based Virtual Screening (LBVS) | Structure of known active ligands. | Searching for molecules with similar properties (e.g., shape, pharmacophores) to known actives. |

This table is interactive. You can sort and filter the data.

Investigation of Molecular Interactions and Biological System Modulation in Vitro/mechanistic Focus

Cellular Pathway Analysis (In Vitro)

Impact on Post-Translational Modifications and Protein Stability

The chemical structure of 4-acetamido-N-(2-ethoxyphenyl)benzamide, featuring both acetamido and benzamide (B126) moieties, suggests a potential to interact with enzymes that regulate post-translational modifications (PTMs), particularly those involving acetylation.

Compounds with an acetamide (B32628) scaffold have been investigated as inhibitors of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. nih.govnih.gov Sirtuins, such as SIRT1, SIRT2, and SIRT3, remove acetyl groups from a wide range of protein substrates, thereby modulating their function and stability. nih.gov The development of small molecule inhibitors targeting sirtuins is an active area of research for therapeutic interventions in diseases like cancer and neurodegenerative disorders. nih.gov For instance, refinement of an N-(3-(phenoxymethyl)phenyl)acetamide scaffold led to compounds that inhibit SIRT2 deacetylase activity with nanomolar potency. nih.gov

Furthermore, benzamide-based structures have been successfully developed as potent and selective inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression through the removal of acetyl groups from histone proteins. nih.gov Photoreactive benzamide probes have been synthesized to study HDAC1 and HDAC2, demonstrating time-dependent inhibition and the ability to induce the accumulation of acetylated histone H4 in cell lines. nih.gov These findings highlight the potential for compounds with a benzamide core to influence the acetylation status of cellular proteins.

Given these precedents, it is plausible that this compound could engage with and modulate the activity of enzymes like sirtuins or HDACs. Such interactions would directly impact the post-translational acetylation of target proteins, leading to alterations in their stability, activity, and subcellular localization. However, without direct experimental evidence, the specific protein targets and the functional consequences of these potential interactions remain speculative.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The development of such probes is a critical aspect of chemical biology, enabling the exploration of protein function and the validation of new drug targets.

Applications in Perturbing Biological Systems for Discovery

The utility of a chemical probe lies in its ability to perturb a biological system in a controlled and specific manner, allowing researchers to observe the resulting phenotypic changes and thereby infer the function of its molecular target. The acetamido-benzamide scaffold is present in various compounds designed for such purposes.

For example, photoreactive benzamide probes have been instrumental in mapping the binding sites of HDAC2 through proteomics experiments. nih.gov These probes can be used in cell-based photolabeling experiments to understand their binding to HDAC complexes within a native cellular environment. nih.gov Similarly, electrophilic and photoreactive probes with diverse scaffolds are employed in integrated phenotypic screening and target identification campaigns. acs.org

Theoretically, this compound could be modified to create a chemical probe. By incorporating a reactive group (for covalent labeling) or a reporter tag (like a fluorophore or biotin), it could be used to identify its protein binding partners within a complex cellular lysate. Such an approach would be invaluable for discovering novel biological roles of its targets and for understanding the broader cellular pathways in which they participate.

Investigations of Molecular Mechanism of Action in a Controlled Environment

To validate a compound as a chemical probe, its molecular mechanism of action must be thoroughly characterized in a controlled in vitro environment. This involves confirming its direct binding to the target protein and quantifying the functional consequences of this interaction.

For compounds with an acetamido-benzamide core, various biophysical and biochemical assays are employed. For instance, the inhibitory activity of novel benzamide-based HDAC probes against different HDAC isoforms was determined using enzymatic assays, revealing a time-dependent inhibition profile. nih.gov In the case of a highly selective inhibitor of the second bromodomain (BD2) of the BET family of proteins, which contains a 4-acetamido group, X-ray crystallography was used to elucidate the binding mode. acs.org These studies revealed key hydrogen-bonding and hydrophobic interactions that contribute to the inhibitor's potency and selectivity. acs.org

Should this compound be found to have a specific biological activity, a similar investigative path would be necessary. This would involve:

Biochemical Assays: To measure its effect on the enzymatic activity of purified target proteins (e.g., sirtuins, HDACs).

Biophysical Techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity and kinetics.

Structural Biology: X-ray crystallography or NMR spectroscopy to visualize the precise binding mode and guide further optimization.

The following table summarizes the potential inhibitory activities of related acetamide and benzamide compounds, which could serve as a reference for the hypothetical investigation of this compound.

| Compound Class/Scaffold | Target | Potency | Reference |

| N-(3-(phenoxymethyl)phenyl)acetamide | SIRT2 Deacetylase | IC50 = 42–850 nM | nih.gov |

| Photoreactive Benzamide Probes | HDAC1 | 70 nM - 55 µM | nih.gov |

| Photoreactive Benzamide Probes | HDAC2 | 110 nM - 77 µM | nih.gov |

| 4-Acetamido-3-(benzyloxy)benzamide derivative | BRD2 BD2 | >10-fold selective over BD1 | acs.org |

This table illustrates the range of activities observed for compounds containing structural motifs similar to this compound, underscoring the potential for this compound class to yield potent and selective chemical probes.

Analogue Synthesis and Structure Activity Relationship Sar Exploration

Design Principles for Structural Diversification

To effectively probe the SAR of 4-acetamido-N-(2-ethoxyphenyl)benzamide, several design principles are employed to generate a diverse yet rational library of analogues. These principles guide the modification of the lead structure to map out its interaction with a biological target.

Fragment-Based Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy for developing lead compounds by identifying small molecular fragments that bind to a biological target and then optimizing them. chemdiv.comnih.gov This approach begins with screening libraries of low-molecular-weight fragments (typically < 300 Da) to find hits that bind, often weakly, to the target. nih.gov The efficiency of FBDD lies in the fact that the chemical space to explore is smaller and the hits provide a more strategic starting point for optimization compared to larger molecules from high-throughput screening. nih.gov

For this compound, an FBDD approach would deconstruct the molecule into its core fragments:

Fragment A: The 2-ethoxyphenylamine moiety

Fragment B: The central benzoyl group

Fragment C: The 4-acetamidophenyl moiety

Screening of fragment libraries could identify similar fragments that bind to adjacent sites on a target protein. High-resolution techniques like X-ray crystallography are then crucial for understanding how these fragments bind, revealing key interactions and identifying "growth vectors". nih.gov These vectors are specific, synthetically accessible points on the fragment from which it can be elaborated or "grown" to pick up additional interactions with the protein, thereby increasing affinity. nih.gov Alternatively, two fragments binding in adjacent pockets can be linked together to create a higher-affinity molecule. acs.org This iterative process of growing, linking, or merging fragments allows for the systematic and efficient evolution of a simple fragment into a potent and optimized lead candidate. chemdiv.comacs.org

Bioisosteric Replacements of Key Moieties

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group within the lead molecule with another group that shares similar physical or chemical properties. drughunter.com This strategy is used to enhance pharmacological activity, improve physicochemical properties, alter metabolic pathways, or reduce toxicity. drughunter.comnih.gov For this compound, several key moieties are prime candidates for bioisosteric replacement to probe their roles in biological activity.

The amide bonds, present in both the central benzamide (B126) linker and the 4-acetamido group, are particularly important targets for modification. While crucial for structural integrity and hydrogen bonding, amide bonds can be susceptible to enzymatic hydrolysis. Replacing them with metabolically stable bioisosteres can significantly improve a compound's pharmacokinetic profile. nih.gov For example, five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are commonly used as amide isosteres. nih.gov These rings can mimic the geometry and electronic properties of the amide group while offering enhanced metabolic stability. drughunter.comnih.gov Other non-classical bioisosteres for the amide bond include ureas, sulfonamides, and the trifluoroethylamine group. nih.govhyphadiscovery.com

The aromatic rings and other substituents also offer opportunities for modification. Replacing a phenyl ring with a heteroaromatic system like pyridine (B92270) can introduce hydrogen bond acceptors, alter electronic distribution, and improve solubility. researchgate.netbiomedres.us

The table below outlines potential bioisosteric replacements for key functional groups within the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacement | Rationale and Potential Impact |

| Benzamide Linker (-CO-NH-) | Thioamide (-CS-NH-), Selenoamide (-CSe-NH-) | Preserves amide geometry while altering electronic properties; may retain activity. nih.gov |

| 1,2,4-Oxadiazole, 1,3,4-Oxadiazole | Mimics planarity and dipole moment of the amide; improves metabolic stability. nih.gov | |

| 1,2,3-Triazole | Non-classical bioisostere, acts as a rigid scaffold and can improve metabolic stability. nih.govnih.gov | |

| Urea (B33335) (-NH-CO-NH-), Sulfonamide (-SO₂-NH-) | Alters hydrogen bonding capacity and geometry. nih.gov | |

| Trifluoroethylamine (-CF₂-NH-) | The trifluoroethyl group mimics the carbonyl, enhances metabolic stability, and reduces amine basicity. drughunter.com | |

| 4-Acetamido Group (-NH-CO-CH₃) | Sulfonamide (-NH-SO₂-CH₃) | Changes electronic and hydrogen bonding properties. |

| N-substituted urea (-NH-CO-NHR) | Increases hydrogen bonding potential. | |

| Phenyl Rings | Pyridine, Pyrazole, Thiophene | Introduces heteroatoms, alters aromaticity, can serve as H-bond acceptors, and improves solubility. researchgate.netbiomedres.us |

| Ethoxy Group (-O-CH₂CH₃) | Thioether (-S-CH₂CH₃) | Increases lipophilicity and alters bond angles. |

| Propyl (-CH₂CH₂CH₃) | Removes the polar ether oxygen, increasing lipophilicity and conformational flexibility. |

Exploration of Linker Modifications

Strategies for linker modification include:

Altering Length: The distance between the two aromatic rings can be systematically varied. For instance, inserting a methyleneoxy linker (as in -O-CH₂-Ar) or an ethylenoxy linker (as in -O-CH₂CH₂-Ar) can probe for optimal spacing. mdpi.com Studies have shown that even a single atom change in linker length can significantly impact biological activity, sometimes due to the increased flexibility requiring a rearrangement of the binding moiety. mdpi.com

Modulating Flexibility: The conformational freedom of the linker can be tuned. Replacing a flexible alkyl chain with a more rigid unit, such as an alkyne or a small ring, can lock the molecule into a more favorable, lower-entropy binding conformation. nih.gov Conversely, increasing flexibility might allow the molecule to adopt a binding pose that is otherwise inaccessible. nih.gov

Varying Attachment Points: Changing the substitution pattern on the aromatic rings (e.g., from para to meta or ortho) effectively reorients the vectors of the attached fragments, which can lead to new, productive interactions with the target. researchgate.net

The table below summarizes various strategies for linker modification.

| Modification Strategy | Example Modification | Potential Effect on Structure-Activity Relationship (SAR) |

| Linker Elongation | Insertion of methylene (B1212753) (-CH₂-) or ethylene (B1197577) (-CH₂CH₂-) units between the benzamide and one of the phenyl rings. | Probes for additional binding space; may improve affinity if distal pockets can be reached. mdpi.com |

| Linker Contraction | Direct biphenyl (B1667301) linkage (removing the amide). | Creates a more rigid analogue, restricting conformational freedom. |

| Increasing Rigidity | Replacement of the amide with a cyclic structure or an alkyne. | Reduces the entropic penalty of binding, potentially increasing affinity if the rigid conformation is optimal. nih.gov |

| Altering Linker Chemistry | Use of different chemical groups as linkers, such as those explored in bioisosteric replacement (e.g., urea, sulfonamide). | Changes hydrogen bonding patterns and geometry. sigmaaldrich.comacs.org |

| Relocating Attachment Points | Shifting the acetamido group from the 4-position to the 3-position of the aniline (B41778) ring. | Alters the vector and positioning of the substituent to explore different regions of the binding pocket. researchgate.net |

Synthetic Strategies for Key Analogue Series

The synthesis of diverse analogue libraries requires robust and versatile chemical methods. The strategies focus on both the construction of the core benzamide scaffold and the late-stage functionalization of its peripheral components.

Functionalization at the Benzamide Core

The construction of the N-aryl benzamide core is central to the synthesis of analogues. The most fundamental approach is the amide coupling reaction between a substituted benzoic acid and an aniline derivative. researchgate.net This transformation can be achieved using various coupling reagents or by activating the carboxylic acid, for example, by converting it to an acyl chloride.

Modern synthetic methods offer more advanced strategies for diversification:

Palladium-Catalyzed C-H Functionalization: This powerful technique allows for the direct introduction of functional groups at specific positions on the benzamide aromatic rings, often guided by a directing group. For example, ortho-C-H alkenylation can be followed by an intramolecular cyclization to produce pharmaceutically relevant isoindoline (B1297411) cores in a one-step procedure. researchgate.net This avoids the need for pre-functionalized starting materials and allows for rapid analogue synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to forge new bonds. Immobilized iridium complexes have been used as catalysts for reactions such as the synthesis of amides from oximes, showcasing an alternative route to the core structure. rsc.org

Multi-component Reactions: Some strategies allow for the one-pot synthesis of complex benzamide derivatives. For example, a solid-phase synthesis approach has been developed for the creation of highly functionalized benzamides through sequential nucleophilic substitutions on a polymer-bound electrophile, enabling the rapid generation of compound libraries. researchgate.net

A general synthetic route to the parent compound and its core analogues is depicted below, involving the coupling of a benzoic acid derivative with an aniline derivative.

Scheme 1: General Synthesis of N-Aryl Benzamide Analogues

In this scheme, R1 could represent the acetamido group (or its analogues) and R2 could represent the ethoxy group (or its analogues).

Modifications of the Acetamido Substituent

The acetamido substituent (-NHCOCH₃) is a key interaction motif that can be readily modified to probe its contribution to the SAR.

Acylation of Amino Precursors: The most direct method for modifying this group is to begin with a 4-aminobenzamide (B1265587) precursor and perform an N-acylation reaction. By using a variety of acyl chlorides (R-COCl) or carboxylic anhydrides ((RCO)₂O), a wide range of N-acyl substituents can be installed, allowing for exploration of steric and electronic effects.

Synthesis of Bioisosteres: Creating bioisosteric replacements, such as the corresponding sulfonamide, requires a different synthetic approach. For instance, a series of N-(sulfamoylphenyl)acetamide derivatives can be synthesized starting from sulfanilamide (B372717). The sulfanilamide is first acylated at the sulfonamide nitrogen, followed by further modifications. rsc.org For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be synthesized by reacting sulfanilamide with chloroacetyl chloride, which can then be used as an intermediate to build more complex structures. rsc.org

Molecular Hybridization: In some drug design projects, entire bioactive fragments are conjugated to the core scaffold. For example, NSAIDs like ibuprofen (B1674241) or flurbiprofen (B1673479) have been conjugated with sulfa drugs via an acetamide (B32628) linker to create novel acetamide-sulfonamide hybrids with distinct biological activities. semanticscholar.org This strategy highlights the versatility of the acetamido group as a point for introducing significant structural and functional diversity.

The synthesis of acetamidosulfonamide derivatives has been reported, often starting from commercially available materials and involving straightforward reaction steps, making this class of analogues highly accessible for SAR studies. nih.gov

Systematic Investigation of Structural Variations on Molecular Interaction Profiles

The systematic modification of the this compound structure is crucial for understanding how different physicochemical properties influence its molecular interactions and, consequently, its biological activity. The following sections detail the impact of electronic properties, steric factors, lipophilicity, and hydrogen bonding capabilities.

The electronic nature of substituents introduced onto the aromatic rings of this compound can significantly alter its interaction profile. The distribution of electron density within the molecule affects its ability to participate in key interactions such as π-π stacking, cation-π interactions, and hydrogen bonds.

Studies on related N-phenylbenzamide and N-arylmaleimide structures have consistently shown that the presence and position of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) are critical for activity. nih.govresearchgate.net For instance, research on antischistosomal N-phenylbenzamides demonstrated that incorporating EWGs like trifluoromethyl (CF₃), nitro (NO₂), and chloro (Cl) at the meta and para positions of either the anilide or the carboxylic acid portion generally enhances potency. nih.gov This suggests that for this compound, introducing EWGs on the ethoxyphenyl ring could modulate the electronic environment of the amide bond and the adjacent aromatic system, potentially leading to stronger interactions with biological targets. nih.gov The Hammett σ constants are often used to quantify the electron-donating or -withdrawing ability of substituents, and a correlation between these constants and the activation energies of related amination reactions has been observed. nih.gov

Table 2: Predicted Impact of Electronic Substituents on the Ethoxyphenyl Moiety

| Substituent (Position on Ethoxyphenyl Ring) | Electronic Effect | Predicted Influence on Molecular Interaction | Rationale/Supporting Evidence |

| Nitro (NO₂) | Strong Electron-Withdrawing | May enhance π-stacking interactions; can act as a hydrogen bond acceptor. | EWGs often improve potency in related benzamides. nih.gov Can strengthen intramolecular H-bonds. beilstein-journals.org |

| Chloro (Cl) | Moderate Electron-Withdrawing | Modifies electron density of the aromatic ring, potentially altering receptor affinity. | Halogen substituents are common in bioactive benzamides. nih.gov |

| Trifluoromethyl (CF₃) | Strong Electron-Withdrawing | Can increase metabolic stability and alter binding mode. | EWGs at meta/para positions can be beneficial. nih.gov |

| Methyl (CH₃) | Weak Electron-Donating | May provide favorable van der Waals contacts and influence conformation. | EDGs can direct synthetic outcomes and influence selectivity. consensus.appresearchgate.net |

| Methoxy (OCH₃) | Strong Electron-Donating (mesomeric), Weak Electron-Withdrawing (inductive) | Can act as a hydrogen bond acceptor and influence ring polarity. | The dual electronic nature can lead to complex effects on activity. mdpi.com |

Steric hindrance, arising from the size and three-dimensional arrangement of substituents, plays a critical role in defining the conformational preferences of this compound analogues. The introduction of bulky groups can restrict bond rotation, leading to a more rigid conformation that may either be favorable or detrimental for binding to a biological target.

Research on various amide-containing compounds has highlighted the importance of steric effects. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was concluded that less sterically hindered substitutions on the aniline ring might reduce obstacles for the compound binding to its target, thereby increasing activity. nih.gov Similarly, in N-aryl mandelamides, steric effects at the ortho position were shown to be a key factor in achieving high enantioselectivity. consensus.app

The position of the substituent is as important as its size. In N-phenylbenzamide analogues, meta substitution on both phenyl rings was found to be unfavorable for antischistosomal potency, suggesting that a specific substitution pattern is necessary for activity. nih.gov Theoretical studies on arylsulphonamides have also shown that the size of alkyl groups influences reaction pathways, with bulkier groups favoring certain rearrangements over cyclization due to steric hindrance. mdpi.com Therefore, when derivatizing the ethoxyphenyl moiety of this compound, careful consideration must be given to both the size and the placement of new functional groups to optimize molecular interactions. Rate-retardation due to specific steric effects has been noted for ortho-substituents in other aromatic systems. researchgate.net

Table 3: Influence of Steric Bulk on Analogue Activity Profile

| Analogue Type | Steric Modification | Potential Impact on Interaction Profile | Supporting Rationale |

| Ortho-substituted | Introduction of a bulky group (e.g., isopropyl) ortho to the amide linkage. | May cause significant conformational restriction, potentially leading to loss of activity due to steric clash with the receptor. | Ortho-substituents can cause rate-retardation. researchgate.net Steric effects at the ortho position are critical. consensus.app |

| Meta-substituted | Introduction of a substituent meta to the amide linkage. | Less likely to directly interfere with amide bond conformation; may influence overall shape and solubility. | Meta-substitution can be unfavorable if it disrupts a required substitution pattern. nih.gov |

| Para-substituted | Introduction of a substituent para to the amide linkage. | Can extend into a receptor pocket without disrupting the core conformation. | Para-substitution is often a key feature for potency in N-phenylbenzamides. nih.gov |

| Elongation of Ethoxy Chain | Replacement of ethoxy with propoxy or butoxy. | Increases lipophilicity and steric bulk, potentially accessing different regions of a binding site. | The size of N-alkyl groups can influence reaction outcomes. mdpi.com |

The balance between lipophilicity (the ability to dissolve in fats and lipids) and hydrophilicity is a cornerstone of drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The hydrogen bonding capacity of a molecule is intrinsically linked to these properties and is fundamental to its specific interactions with biological targets. ijsr.net

The lipophilicity of this compound analogues can be fine-tuned by introducing substituents that alter its polarity. For example, adding alkyl groups or halogen atoms to the ethoxyphenyl ring would generally increase lipophilicity, which could enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The partition coefficient (log P) is a common measure of lipophilicity. ijsr.netnih.gov

Hydrogen bonds are critical for molecular recognition. The core structure of this compound contains several hydrogen bond donors (the two N-H groups) and acceptors (the two C=O groups and the ether oxygen). Modifying the ethoxyphenyl moiety can introduce new hydrogen bonding sites or alter the strength of existing ones. For instance, adding a hydroxyl or amino group would introduce new hydrogen bond donors and acceptors, potentially forming new, favorable interactions within a receptor binding site.

Furthermore, intramolecular hydrogen bonds (IMHBs) can significantly impact a molecule's properties. researchgate.netnih.gov An IMHB can mask polar groups, effectively increasing the molecule's lipophilicity and cell permeability by reducing the number of hydrogen bonds it can donate to water. researchgate.netnih.gov For example, introducing a hydroxyl group at the 3-position of the ethoxyphenyl ring could potentially form an intramolecular hydrogen bond with the ether oxygen. The strength of hydrogen bonds can be analyzed using computational methods like Density Functional Theory (DFT). fip.org

Table 4: Modulation of Physicochemical Properties and H-Bonding

| Modification on Ethoxyphenyl Moiety | Change in Lipophilicity | Change in H-Bonding Capability | Predicted Outcome |

| Addition of -OH group | Decrease | Increase (adds H-bond donor/acceptor) | May improve solubility and add a key interaction point; potential for IMHB. |

| Addition of -Cl or -F | Increase | Minimal (weak H-bond acceptor) | Increases lipophilicity, potentially improving membrane passage. |

| Addition of -CH₃ or -CH₂CH₃ | Increase | Decrease (adds hydrophobic surface) | Enhances van der Waals interactions and lipophilicity. |

| Replacement of -OCH₂CH₃ with -OCHF₂ | Increase | Decrease (ether oxygen becomes a weaker H-bond acceptor) | The CF₂H group can act as a weak H-bond donor itself. researchgate.net |

| Addition of -COOH or -SO₂NH₂ | Decrease | Increase (adds strong H-bond donors/acceptors) | Significantly increases polarity and potential for specific ionic or hydrogen bond interactions. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Mechanistic Studies

Chromatography is a fundamental tool for the separation and purification of 4-acetamido-N-(2-ethoxyphenyl)benzamide, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of chemical reactions in real-time. A reverse-phase HPLC (RP-HPLC) method is typically employed for this class of compounds. researchgate.net

A suitable RP-HPLC method for the analysis of N-arylbenzamides involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netspringernature.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from its starting materials, intermediates, and any byproducts. hplc.eu

For monitoring a reaction, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The disappearance of reactants and the appearance of the product, this compound, can be quantified by integrating the peak areas in the resulting chromatograms. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development, based on established methods for similar compounds. researchgate.net

Preparative Chromatography for Compound Isolation

For the isolation of pure this compound on a larger scale, preparative chromatography is employed. This technique utilizes the same principles as analytical HPLC but with larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the desired compound.

The analytical HPLC method developed for purity assessment can often be scaled up for preparative purposes. The goal is to maximize throughput while maintaining adequate separation from impurities. Following the chromatographic separation, the collected fractions containing the pure compound are typically subjected to a solvent removal process, such as rotary evaporation, to yield the isolated solid product. In some instances, a combination of techniques, such as high-speed countercurrent chromatography followed by preparative HPLC, can be an effective strategy for the purification of complex mixtures. nih.gov

Mass Spectrometry for Complex Systems

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and the elucidation of chemical structures.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a critical tool for the structural confirmation of this compound. In an MS/MS experiment, the protonated or deprotonated molecule (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. rsc.org

The fragmentation of aromatic amides often involves cleavage of the amide bond. For this compound, a key fragmentation pathway is expected to be the formation of a resonance-stabilized benzoyl cation, which can then undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule to form a phenyl cation. researchgate.netyoutube.com The presence of the acetamido and ethoxy groups will also influence the fragmentation pattern, potentially leading to characteristic neutral losses. nih.govnih.govnih.govresearchgate.net

Table 2: Predicted Key Fragment Ions of this compound in Positive Ion MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| [M+H]⁺ | Varies | - | Benzoyl cation intermediate |

| [M+H]⁺ | Varies | - | Phenyl cation |

| [M+H]⁺ | Varies | C₂H₄ (ethylene) | Fragment resulting from loss from the ethoxy group |

| [M+H]⁺ | Varies | C₂H₂O (ketene) | Fragment resulting from loss from the acetamido group |

This table outlines plausible fragmentation pathways based on the general fragmentation of aromatic amides and substituted aromatic compounds. researchgate.netyoutube.com

High-Resolution Mass Spectrometry for Metabolite Identification (in vitro enzymatic studies)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds, such as metabolites. In in vitro enzymatic studies, this compound can be incubated with liver microsomes or other enzyme systems to investigate its metabolic fate.

Following incubation, the sample is analyzed by liquid chromatography coupled with HRMS (LC-HRMS). By comparing the chromatograms of the incubated sample with a control sample, potential metabolites can be identified. The accurate mass measurements from HRMS allow for the prediction of the elemental formulas of these metabolites. Subsequent MS/MS analysis of the metabolite ions can then be used to propose their structures.

Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic rings, O-dealkylation of the ethoxy group, and hydrolysis of the amide bonds.

Table 3: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Mass Change | Description |

| Hydroxylation | +16 Da | Addition of a hydroxyl group (-OH) to an aromatic ring. |

| O-Deethylation | -28 Da | Removal of the ethyl group from the ethoxy moiety. |

| Amide Hydrolysis | +18 Da | Cleavage of one of the amide bonds, resulting in a carboxylic acid and an amine. |

| N-Deacetylation | -42 Da | Removal of the acetyl group from the acetamido moiety. |

This table lists plausible metabolic reactions based on common biotransformations of xenobiotics.

Real-Time Spectroscopic Monitoring of Chemical Reactions

The synthesis of this compound, likely involving an amidation reaction, can be monitored in real-time using in situ spectroscopic techniques. Infrared (IR) spectroscopy is particularly well-suited for this purpose. scribd.comrsc.org

By inserting an attenuated total reflectance (ATR) IR probe directly into the reaction vessel, the progress of the reaction can be followed continuously. mt.com The formation of the amide product can be monitored by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) vibrational bands in the IR spectrum. nih.gov Simultaneously, the consumption of the reactants, such as a carboxylic acid (characterized by its broad O-H stretch and C=O stretch) and an amine (characterized by its N-H stretching vibrations), can be observed. scribd.commt.com

This real-time data provides valuable kinetic information and insights into the reaction mechanism, allowing for precise determination of the reaction endpoint and optimization of reaction conditions.